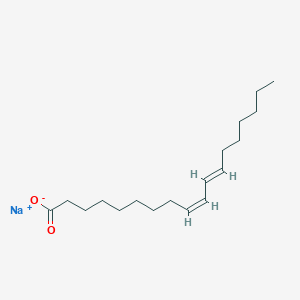

sodium;(9Z,11E)-octadeca-9,11-dienoate

Description

Contextualizing Conjugated Linoleic Acid (CLA) Isomers in Biomedical Research

Conjugated linoleic acid (CLA) is a term that encompasses a group of positional and geometric isomers of linoleic acid. nih.govresearchgate.net In these isomers, the two double bonds are separated by a single carbon-carbon bond, a feature described as conjugation. nih.govtwinwoodcattle.com This structural arrangement distinguishes CLAs from linoleic acid, where the double bonds are separated by a methylene (B1212753) group. nih.gov There are 28 possible isomers of CLA. wikipedia.org

The two most extensively studied isomers are (9Z,11E)-octadeca-9,11-dienoate, also known as rumenic acid, and the (10E,12Z) isomer. researchgate.net Biomedical research has revealed that different CLA isomers can have distinct and sometimes opposing biological effects. nih.govhmdb.ca This isomer specificity is a central theme in CLA research, as the physiological outcome of CLA consumption can depend heavily on the specific isomers present. nih.gov While some effects may be induced by the synergistic action of multiple isomers, many biological activities are attributed to the separate actions of the main isomers. nih.gov

Significance of the (9Z,11E)-Octadeca-9,11-dienoate Isomer in Biological Systems

The (9Z,11E)-octadeca-9,11-dienoate isomer, or rumenic acid, is the most abundant form of CLA found in nature, primarily in meat and dairy products from ruminant animals like cows and sheep. nih.govontosight.ai It can constitute over 80% of the total CLA found in food. ocl-journal.org Its natural prevalence is a result of biohydrogenation of linoleic acid by bacteria in the rumen of these animals. researchgate.netontosight.ai

This specific isomer is responsible for many of the health benefits attributed to CLA. researchgate.net Research has linked rumenic acid to several biological activities. It is considered the principal isomer responsible for the anticarcinogenic effects observed in various animal models. nih.govtwinwoodcattle.com Studies have shown it can suppress carcinogenesis and the proliferative activity of mammary glands in rats. twinwoodcattle.com Furthermore, research suggests it plays a role in modulating the immune system and reducing atherogenesis. researchgate.net The (9Z,11E) isomer has also been found to enhance growth and feed efficiency in young rodents. researchgate.net

Below is a data table summarizing the primary biological effects associated with the two major CLA isomers.

| Isomer | Common Name | Primary Reported Biological Effects |

| (9Z,11E)-Octadeca-9,11-dienoate | Rumenic Acid | Anti-carcinogenic, anti-atherogenic, modulates immune function, enhances growth/feed efficiency in some animal models. nih.govtwinwoodcattle.comresearchgate.netresearchgate.net |

| (10E,12Z)-Octadeca-9,11-dienoate | - | Reduces body fat by inhibiting lipogenesis, affects blood lipids. nih.govnih.gov |

Historical Perspective on Conjugated Linoleic Acid Research and Isomer Specificity

The history of CLA research dates back to the 1930s, but significant interest began much later. In 1979, researchers at the University of Wisconsin discovered that a substance from grilled beef could inhibit chemically-induced cancer in mice; this substance was later identified as CLA. researchgate.netwikipedia.org This discovery catalyzed decades of research into the biological effects of this family of fatty acids.

Early research often used mixtures of CLA isomers produced from chemically modified vegetable oils. ocl-journal.org However, as analytical techniques improved, the focus shifted towards understanding the distinct roles of individual isomers. A pivotal moment in this process was the identification of the major CLA isomer in dairy fat as (9Z,11E)-18:2 in the late 1970s, which was later given the common name "rumenic acid". twinwoodcattle.comocl-journal.org This highlighted the importance of isomer-specific analysis, revealing that the naturally occurring rumenic acid possessed potent anticarcinogenic properties, while other isomers, like the (10E,12Z) isomer, were more influential in altering body composition. twinwoodcattle.comnih.gov This growing realization of isomer specificity has been crucial in interpreting the results of animal and human studies and continues to guide current research. researchgate.net

The following table outlines key milestones in the history of CLA research.

| Year | Milestone |

| 1935 | The presence of fatty acids with conjugated double bonds is first reported in butterfat. ocl-journal.org |

| 1967 | The ruminal bacterium Butyrivibrio fibrisolvens is shown to produce conjugated 18:2 from linoleic acid. ocl-journal.org |

| 1977 | The major CLA isomer in dairy fat is identified as 9cis,11trans-18:2 (rumenic acid). ocl-journal.org |

| 1979 | Researchers find that an extract from grilled beef containing CLA inhibits cancer in mice. researchgate.netwikipedia.org |

| 2008 | The U.S. Food and Drug Administration categorizes CLA as Generally Recognized as Safe (GRAS). wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(9Z,11E)-octadeca-9,11-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-10H,2-6,11-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+,10-9-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGUYUKYUXMSJU-QSZGMOAKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biogenesis of 9z,11e Octadeca 9,11 Dienoate

Natural Occurrence and Distribution in Biological Matrices

(9Z,11E)-octadeca-9,11-dienoate, or rumenic acid, is primarily found in fats from ruminant animals and their dairy products. wikipedia.orgnih.gov Its presence in these sources is a direct result of the unique digestive processes in ruminants and subsequent metabolic activities in their tissues.

The main dietary sources of rumenic acid are meat (such as beef and lamb) and dairy products (including milk and cheese). nih.gov The concentration of this compound can vary based on the animal's diet, with higher levels often found in products from grass-fed animals. researchgate.net Rumenic acid is the most abundant CLA isomer in these foods, typically comprising 75-90% of the total CLA content. ucp.ptscielo.org.co Other isomers are present in much smaller quantities.

The table below details the distribution of major CLA isomers found in common dietary sources.

| Dietary Source | Total CLA (mg/g of fat) | Rumenic acid (c9, t11) (% of total CLA) | Other Major Isomers (% of total CLA) |

| Milk | 2 - 37 | 75 - 90% scielo.org.co | t7, c9 (~10%) scielo.org.co |

| Beef | ~4.3 (avg) | 72 - 85% researchgate.net | t7, c9 (~3.5%) researchgate.net |

| Cheese | 5.05 - 5.39 | 82 - 88% researchgate.net | t9, t11 / t10, t12 (8-11%) researchgate.net |

| Lamb | Not specified | Not specified | Not specified |

Data compiled from multiple sources. scielo.org.coresearchgate.netresearchgate.net The exact composition can vary significantly depending on animal feed, breed, and processing methods.

While some rumenic acid is formed directly in the rumen, a significant portion is synthesized endogenously in the tissues of both ruminants and non-ruminants, including humans. cabidigitallibrary.orgresearchgate.net This internal production accounts for a substantial amount of the rumenic acid found in milk and meat. jafs.com.pl Research indicates that more than 80% of the rumenic acid in milk fat originates from this endogenous pathway. cabidigitallibrary.orgjafs.com.pl The primary site for this synthesis in dairy cows is the mammary gland. researchgate.net In other animals, it can also occur in adipose and muscle tissues. cabidigitallibrary.org The process involves the conversion of a precursor molecule, vaccenic acid, which is absorbed from the digestive tract. cabidigitallibrary.org

Biosynthetic Pathways Leading to (9Z,11E)-Octadeca-9,11-dienoate

The formation of rumenic acid is a multi-step process that begins with dietary fats and involves both microbial activity in the gut and enzymatic processes within mammalian tissues.

Two primary pathways contribute to the synthesis of rumenic acid. researchgate.net

Rumen Biohydrogenation: In the rumen of animals like cows and sheep, gut microbes metabolize polyunsaturated fatty acids from the diet. frontiersin.org A key enzyme in this process is linoleate isomerase , produced by bacteria such as Butyrivibrio fibrisolvens. scielo.org.coresearchgate.net This enzyme isomerizes linoleic acid (cis-9, cis-12-octadecadienoic acid) to rumenic acid (cis-9, trans-11-octadecadienoic acid). scielo.org.co This is the first step in a process called biohydrogenation, which ultimately converts unsaturated fatty acids to saturated fatty acids. nih.gov

Endogenous Desaturation: The majority of rumenic acid is synthesized in mammalian tissues from vaccenic acid (trans-11-octadecenoic acid), another intermediate of rumen biohydrogenation. researchgate.net The key enzyme responsible for this conversion is Δ9-desaturase (also known as stearoyl-CoA desaturase or SCD). cabidigitallibrary.orgresearchgate.net This membrane-bound enzyme, located in the endoplasmic reticulum, introduces a double bond at the delta-9 position of the fatty acid chain, converting vaccenic acid into rumenic acid. cabidigitallibrary.org This same enzyme is active in human tissues, allowing for the conversion of dietary vaccenic acid into rumenic acid within the human body. cabidigitallibrary.org

The biosynthesis of rumenic acid originates from dietary polyunsaturated fatty acids (PUFAs), primarily linoleic acid and to a lesser extent, alpha-linolenic acid. frontiersin.orgresearchgate.net These precursors undergo a series of transformations in the rumen, creating several intermediate compounds.

Linoleic Acid (LA): The primary dietary precursor. In the rumen, it is first isomerized to rumenic acid. scielo.org.co

Vaccenic Acid (VA): A key metabolic intermediate. researchgate.net Rumenic acid, formed from linoleic acid, is subsequently reduced to vaccenic acid by rumen microbes. scielo.org.co This vaccenic acid is then absorbed into the bloodstream and transported to tissues like the mammary gland. researchgate.net It serves as the direct precursor for the majority of endogenously synthesized rumenic acid via the Δ9-desaturase enzyme. researchgate.net

Other Intermediates: The process of biohydrogenation is complex and can produce a wide variety of other positional and geometric isomers of octadecadienoic and octadecenoic acids, depending on the specific rumen bacteria present and dietary conditions. researchgate.netnih.gov

The primary pathway can be summarized as follows:

Dietary Linoleic Acid → [Linoleate Isomerase in Rumen] → Rumenic Acid (c9, t11-CLA) → [Reduction in Rumen] → Vaccenic Acid (t11-18:1) → [Absorption & Transport to Tissues] → [Δ9-Desaturase] → Rumenic Acid (c9, t11-CLA)

Metabolism and Biotransformation of 9z,11e Octadeca 9,11 Dienoate

Absorption, Distribution, and Cellular Uptake Mechanisms

The absorption of (9Z,11E)-octadeca-9,11-dienoate from the diet primarily occurs in the small intestine, following the general pathway for long-chain fatty acid assimilation. Research in mice indicates that this specific isomer can influence intestinal fat absorption. rsc.orgnih.gov Studies have shown that supplementation with a mixture rich in cis-9, trans-11 CLA reduced intestinal fat absorption, which was associated with decreased chylomicron formation. rsc.orgnih.gov

Cellular uptake is mediated by a suite of fatty acid transport proteins. mdpi.com While not exclusively for (9Z,11E)-octadeca-9,11-dienoate, these proteins are crucial for the transport of long-chain fatty acids across the plasma membrane into various cells. A key mechanism involves the fatty acid translocase CD36. rsc.orgnih.gov The cis-9, trans-11 isomer of CLA has been found to inhibit the palmitoylation of CD36, which in turn reduces its localization on the cell membrane, thereby decreasing fatty acid uptake. rsc.orgnih.gov

| Protein | Name | Function in Fatty Acid Metabolism |

| CD36 | Fatty Acid Translocase | Facilitates the uptake of long-chain fatty acids across the plasma membrane. |

| SLC27A Family | Solute Carrier Family 27 (Fatty Acid Transport Proteins) | Mediate the transport of fatty acids into cells. |

| ACSL1 | Acyl-CoA Synthetase Long Chain Family Member 1 | Activates fatty acids by converting them to acyl-CoAs, trapping them inside the cell. |

| FABP3 | Fatty Acid Binding Protein 3 | Binds fatty acids in the cytoplasm, aiding in their transport to organelles like the mitochondria and nucleus. |

Table 1: Key proteins involved in the cellular uptake and transport of long-chain fatty acids like (9Z,11E)-octadeca-9,11-dienoate.

Once absorbed, (9Z,11E)-octadeca-9,11-dienoate is distributed throughout the body and incorporated into the lipid fractions of various tissues. Studies in rats have shown, however, that compared to linoleic acid, less radioactivity from labeled CLA isomers is recovered in most tissues, suggesting a more rapid and substantial oxidative metabolism. nih.gov

Intracellular Metabolic Fate of (9Z,11E)-Octadeca-9,11-dienoate

Following cellular uptake, (9Z,11E)-octadeca-9,11-dienoate is activated to its coenzyme A (CoA) thioester, (9Z,11E)-octadeca-9,11-dienoyl-CoA, which is the substrate for subsequent metabolic transformations.

Similar to linoleic acid, (9Z,11E)-octadeca-9,11-dienoate can be metabolized by the same enzymatic machinery responsible for elongating and desaturating polyunsaturated fatty acids. aocs.orgnih.gov These reactions, occurring primarily in the endoplasmic reticulum, produce novel conjugated fatty acids with longer chains and additional double bonds, while importantly preserving the conjugated diene structure. nih.gov

(9Z,11E)-Octadeca-9,11-dienoate serves as an energy source and can be catabolized through beta-oxidation in both mitochondria and peroxisomes. nih.govnih.gov Research in rats has demonstrated that CLA isomers, including the 9Z,11E form, are oxidized to a significantly greater extent than linoleic acid. nih.gov

The degradation of this fatty acid requires auxiliary enzymes to handle the non-standard positions of the double bonds. Studies in Saccharomyces cerevisiae have shown that the beta-oxidation of rumenic acid is dependent on the enzyme Δ3,Δ2-enoyl-CoA isomerase to resolve the conjugated double bond structure for entry into the core beta-oxidation cycle. nih.govresearchgate.net This process efficiently breaks down the fatty acid chain into acetyl-CoA units, which can then enter the citric acid cycle for ATP production. wikipedia.orgabcam.com

Evidence also points to the significant role of peroxisomal beta-oxidation in CLA metabolism. nih.gov Metabolites with 16 carbon atoms have been detected, which are likely products of the chain-shortening of CLA and its elongated metabolites within peroxisomes. nih.gov This peroxisomal pathway is distinct from the mitochondrial system and is particularly important for very-long-chain fatty acids and xenobiotics. nih.govaocs.org

| Metabolic Process | Location | Key Enzymes/Features | Outcome |

| Activation | Cytosol | Acyl-CoA Synthetase | Forms (9Z,11E)-octadeca-9,11-dienoyl-CoA |

| Mitochondrial β-Oxidation | Mitochondria | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Acetyl-CoA production for the Citric Acid Cycle and ATP generation. |

| Peroxisomal β-Oxidation | Peroxisomes | Acyl-CoA Oxidase, Bifunctional Protein, Thiolase | Chain-shortening of the fatty acid, producing acetyl-CoA and shortened acyl-CoAs. |

| Auxiliary Enzyme | Mitochondria/Peroxisomes | Δ3,Δ2-enoyl-CoA isomerase | Resolves the conjugated double bond system to allow β-oxidation to proceed. nih.gov |

Table 2: Key aspects of the beta-oxidation of (9Z,11E)-octadeca-9,11-dienoate.

The primary form of "derivatization" for (9Z,11E)-octadeca-9,11-dienoate within the cell is its esterification into complex lipids. aocs.org After activation to its CoA form, it is readily incorporated into various lipid classes, becoming a structural component of cellular membranes and a stored form of energy.

Key lipid derivatives include:

Triacylglycerols (TAGs): As a component of TAGs, the fatty acid is stored in lipid droplets within adipocytes and other cell types.

Phospholipids (B1166683): It is incorporated into the phospholipids that form cellular membranes, such as phosphatidylcholine, which can influence membrane fluidity and the function of membrane-bound proteins. nih.gov

Cholesteryl Esters: The fatty acid can be esterified to cholesterol for transport in lipoproteins or for intracellular storage.

This incorporation into complex lipids is not merely passive storage; it positions the fatty acid for release by phospholipases, making it available for the subsequent synthesis of bioactive metabolites.

Formation of Bioactive Metabolites and Oxylipins

(9Z,11E)-Octadeca-9,11-dienoate is a substrate for enzymatic oxidation, leading to the formation of a class of signaling molecules known as oxylipins. nih.gov These reactions are catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzyme systems, which typically act on polyunsaturated fatty acids like arachidonic acid. researchgate.net

The metabolism of (9Z,11E)-octadeca-9,11-dienoate can interfere with eicosanoid formation from arachidonic acid, potentially by competing for the same enzymes. nih.govnih.gov For instance, the cis-9, trans-11 isomer has been shown to inhibit the production of eicosanoids like prostaglandin (B15479496) F2α. nih.gov

Furthermore, direct oxidation of the (9Z,11E)-octadeca-9,11-dienoate backbone leads to the creation of novel conjugated oxylipins. These metabolites can possess their own distinct biological activities. Examples of such metabolites include various hydroxylated and keto derivatives.

| Precursor Fatty Acid | Enzyme System | Example Metabolites / Oxylipins |

| (9Z,11E)-Octadeca-9,11-dienoate | Lipoxygenase (LOX) | Hydroxy-octadecadienoic acids (HODEs) |

| (9Z,11E)-Octadeca-9,11-dienoate | Cyclooxygenase (COX) | Prostaglandin-like conjugated metabolites |

| (9Z,11E)-Octadeca-9,11-dienoate | Not Specified | 13-Oxo-(9Z,11E)-octadecadienoic acid |

| Elongated/Desaturated Metabolites (e.g., C20 conjugated fatty acids) | COX, LOX, CYP450 | Conjugated eicosanoids (e.g., 5,8,11,13-eicosatetraenoic acids) aocs.org |

Table 3: Examples of bioactive metabolites and oxylipins derived from (9Z,11E)-octadeca-9,11-dienoate.

Molecular and Cellular Mechanisms of Action of 9z,11e Octadeca 9,11 Dienoate

Interactions with Cellular Receptors and Signaling Pathways

The biological effects of (9Z,11E)-octadeca-9,11-dienoate are initiated through its interaction with specific cellular receptors, which in turn triggers a cascade of downstream signaling events. These interactions are pivotal in mediating the compound's influence on cellular function.

Ligand-Receptor Binding Studies

(9Z,11E)-octadeca-9,11-dienoate has been identified as a high-affinity ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. nih.gov In competitive binding assays, this isomer has demonstrated potent binding to human PPARα.

A scintillation proximity assay revealed that among several CLA isomers, (9Z,11E)-octadeca-9,11-dienoate exhibited the highest potency for binding to human PPARα, with an IC50 value of 140 nM. nih.gov This indicates a strong interaction between the fatty acid and the receptor, suggesting that many of its biological effects are mediated through PPARα activation. In agreement with its binding potency, this isomer was also found to be the most efficacious activator of PPARα in a reporter gene assay. nih.gov

Downstream Signaling Cascade Modulations

Upon binding to receptors such as PPARα, (9Z,11E)-octadeca-9,11-dienoate modulates various downstream signaling cascades, thereby influencing a range of cellular processes, including inflammation and cell proliferation.

Studies have shown that conjugated linoleic acids can affect signaling pathways involving mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and p38. Specifically, the cis-9, trans-11 isomer of CLA has been shown to diminish the phosphorylation of ERK1/2 in human macrophages. nih.gov The MAPK pathways are central to the regulation of cellular processes, and their modulation by this fatty acid can have significant implications for cell fate. For instance, the dynamic balance between the growth factor-activated ERK pathway and the stress-activated JNK-p38 pathways can be a determining factor in whether a cell survives or undergoes apoptosis. nih.gov

Furthermore, CLA has been observed to attenuate the NF-κB pathway, a key regulator of the inflammatory response. nih.gov By influencing these signaling cascades, (9Z,11E)-octadeca-9,11-dienoate can modulate the expression of various pro-inflammatory mediators.

Modulation of Gene Expression and Transcriptional Regulation

The activation of cellular receptors and signaling pathways by (9Z,11E)-octadeca-9,11-dienoate ultimately leads to changes in gene expression, which underpins many of its physiological effects.

Effects on Specific Gene Targets

(9Z,11E)-octadeca-9,11-dienoate has been shown to regulate the expression of a variety of genes involved in inflammation, cell cycle control, and lipid metabolism.

In the context of inflammation, treatment with this CLA isomer has been associated with the downregulation of pro-inflammatory genes. For example, a mixture of CLA isomers rich in the (9Z,11E) form was found to decrease the expression of metalloproteinase-9 (MMP-9) and platelet endothelial cell adhesion molecule-1 (PECAM-1) in a mouse model of atherosclerosis. nih.gov Furthermore, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

In human colon cancer cell lines, (9Z,11E)-octadeca-9,11-dienoate has been demonstrated to repress the mRNA expression of genes involved in cell proliferation, including c-myc, cyclin D1, and c-jun. nih.gov This anti-proliferative effect is also associated with the repression of β-catenin mRNA and protein expression. nih.gov

The tables below summarize the observed effects of (9Z,11E)-octadeca-9,11-dienoate on the expression of specific gene targets.

Table 1: Modulation of Inflammatory Gene Expression by (9Z,11E)-Octadeca-9,11-dienoate

| Gene Target | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Metalloproteinase-9 (MMP-9) | Mouse (ApoE-/-) | Decrease | nih.gov |

| PECAM-1 | Mouse (ApoE-/-) | Decrease | nih.gov |

| TNF-α | Human | Inhibition | nih.gov |

| IL-1β | Human | Inhibition | nih.gov |

Table 2: Modulation of Cell Proliferation-Related Gene Expression by (9Z,11E)-Octadeca-9,11-dienoate in Human Colon Cancer Cells

| Gene Target | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| c-myc | HT-29 | Repression of mRNA expression | nih.gov |

| Cyclin D1 | HT-29 | Repression of mRNA expression | nih.gov |

| c-jun | HT-29 | Repression of mRNA expression | nih.gov |

Epigenetic Modifications Induced by (9Z,11E)-Octadeca-9,11-dienoate

Currently, there is a lack of specific scientific literature detailing the epigenetic modifications, such as DNA methylation or histone modifications, that are directly induced by sodium;(9Z,11E)-octadeca-9,11-dienoate. While it is known that dietary fatty acids can influence epigenetic patterns, the specific effects of this particular CLA isomer have not yet been elucidated. nih.gov

Influence on Enzyme Activities and Protein Function

Beyond its effects on gene expression, (9Z,11E)-octadeca-9,11-dienoate can also directly influence the activity of enzymes and the function of other proteins.

One of the key enzymes influenced by this fatty acid is Δ9-desaturase. This enzyme is responsible for the endogenous synthesis of rumenic acid from trans-vaccenic acid. gsartor.org The activity of Δ9-desaturase is crucial in determining the levels of (9Z,11E)-octadeca-9,11-dienoate in tissues. Studies involving the inhibition of this enzyme with sterculic acid have demonstrated a significant reduction in the synthesis of this CLA isomer, highlighting the enzyme's critical role. gsartor.org

Furthermore, through its activation of PPARα, (9Z,11E)-octadeca-9,11-dienoate can indirectly influence the activity of a suite of enzymes involved in fatty acid oxidation. PPARα activation leads to the increased expression of genes encoding for these enzymes, thereby promoting the catabolism of fatty acids. nih.gov

Post-Translational Modifications of Proteins

Similarly, there is a notable absence of research demonstrating that this compound directly induces post-translational modifications of proteins. Post-translational modifications, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein function and cellular signaling. While this compound is known to modulate signaling pathways related to inflammation, such as reducing the expression of pro-inflammatory cytokines, the existing body of research does not indicate that it achieves this through the direct chemical modification of proteins. The observed effects are more likely attributable to upstream signaling events or alterations in gene expression.

Further research is required to elucidate the specific molecular targets of this compound and to determine if its mechanisms of action involve direct enzymatic interactions or the induction of post-translational protein modifications.

Biological Activities and Preclinical Investigations of 9z,11e Octadeca 9,11 Dienoate

Antioxidant Mechanisms and Oxidative Stress Mitigation

(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, a related compound, has demonstrated notable antioxidant effects. These effects are attributed to both direct radical scavenging and the modulation of the body's own antioxidant systems.

Research has shown that (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid can directly scavenge free radicals. One study highlighted its significant antioxidant activity through an antioxidant assay-based purification method. mdpi.com This direct interaction with reactive oxygen species (ROS) is a key mechanism by which it can help to mitigate cellular damage caused by oxidative stress.

Beyond direct scavenging, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid has been found to upregulate endogenous antioxidant pathways. Specifically, it has been shown to increase the expression of nuclear factor erythroid-2 like 2 (Nfe2I2 or Nrf2) and heme oxygenase 1 (HO-1). nih.gov The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism that protects against oxidative stress by promoting the transcription of various antioxidant and cytoprotective genes. nih.gov By activating this pathway, the compound helps to enhance the cell's intrinsic ability to combat oxidative damage.

Anti-inflammatory Properties and Immunomodulation

The anti-inflammatory effects of (9Z,11E)-octadeca-9,11-dienoate and its derivatives have been investigated, particularly in the context of cellular responses to inflammatory stimuli.

Studies utilizing lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for studying inflammation, have demonstrated that (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid can effectively suppress the production of key inflammatory mediators. nih.gov It has been shown to inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, it suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The compound also inhibits the nuclear translocation of NF-κB and the activation of mitogen-activated protein kinases (MAPKs), both of which are central to the inflammatory signaling cascade. mdpi.comnih.gov

The primary immune cells studied in relation to (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid are macrophages. In these cells, the compound has been shown to reduce the accumulation of reactive oxygen species (ROS) induced by inflammatory stimuli like LPS. nih.gov By modulating the signaling pathways within these immune cells, it can effectively dampen the inflammatory response, suggesting a role in immunomodulation.

Anti-cancer and Anti-proliferative Effects

Preclinical studies have begun to explore the potential of (9Z,11E)-octadeca-9,11-dienoate derivatives as anti-cancer agents, with a focus on their effects on cancer cell proliferation and the characteristics of cancer stem cells.

Research has indicated that 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), another name for 13-KODE, exhibits anti-proliferative effects against breast cancer cells. nih.gov This compound has been shown to inhibit the formation of breast cancer stem cells (BCSCs), which are implicated in tumor development and resistance to therapy. nih.govresearchgate.net

In studies involving breast cancer cell lines, 13-Oxo-ODE was found to suppress cell proliferation and the formation of mammospheres, which are clusters of cancer stem cells. researchgate.net It also promoted apoptosis, or programmed cell death, in these cells. researchgate.net Mechanistically, 13-Oxo-ODE was observed to reduce the subpopulation of cells expressing BCSC markers (CD44high/CD24low) and aldehyde dehydrogenase (ALDH) activity. researchgate.net Furthermore, the compound was found to decrease the expression of the c-myc gene, which is a known survival factor for breast cancer stem cells. nih.govresearchgate.net These findings suggest that the anti-cancer effects of this compound may be mediated, at least in part, through the downregulation of c-Myc. nih.gov

| Activity | Observation | Mechanism of Action |

|---|---|---|

| Cell Proliferation | Suppressed | Downregulation of c-Myc expression |

| Cancer Stem Cell (CSC) Formation | Inhibited | |

| Apoptosis | Increased | |

| BCSC Markers (CD44high/CD24low, ALDH) | Reduced |

Inhibition of Cancer Cell Proliferation and Viability

The anti-proliferative effects of (9Z,11E)-octadeca-9,11-dienoate, primarily studied as its free acid form, rumenic acid, have been documented in various cancer cell lines. Research indicates that this specific isomer can suppress carcinogenesis. researchgate.netontosight.ai In human prostate cancer cells (PC-3), the cis-9, trans-11 isomer of CLA demonstrated the ability to decrease cell proliferation. Studies have shown that different CLA isomers may exert their anti-proliferative effects through distinct molecular mechanisms.

In studies on breast cancer, CLA has been shown to down-regulate cell proliferation. mdpi.com The inhibitory activity of CLA on the proliferation of the MDA-MB-231 human breast cancer cell line was associated with an accumulation of cells in the S phase of the cell cycle, suggesting an inhibition of DNA replication. mdpi.com While many studies use a mixture of CLA isomers, the anti-carcinogenic properties are often attributed to the rumenic acid isomer. nih.govjfrm.ru

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | Inhibited cell proliferation through a mitochondrial and ERK/MAPK signaling pathway; caused cell cycle accumulation in the S phase. | mdpi.com |

| Prostate Cancer | PC-3 | Decreased cell proliferation. | researchgate.net |

| General | Various | Suppresses carcinogenesis. | researchgate.netontosight.ai |

Induction of Apoptosis and Cell Cycle Arrest

(9Z,11E)-Octadeca-9,11-dienoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In human fat cells, both the cis-9, trans-11 and trans-10, cis-12 isomers of CLA were found to induce apoptosis, with the trans-10, cis-12 isomer showing higher potency in mature adipocytes. nih.gov The involvement of polyunsaturated fatty acids in apoptosis is a complex area of research, with different fatty acids potentially triggering this process through various molecular mechanisms. nih.gov

Research on a related compound, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), in breast cancer stem cells (BCSCs) demonstrated a significant increase in apoptosis. sciencedaily.com This suggests that derivatives of (9Z,11E)-octadeca-9,11-dienoate could also possess potent pro-apoptotic properties.

Anti-metastatic and Anti-angiogenic Potentials

Preclinical evidence suggests that rumenic acid may play a role in preventing cancer metastasis. A review of fatty acids in breast cancer treatment proposed a therapeutic approach involving an initial sensitization of tumor cells with docosahexaenoic acid (DHA), followed by a prolonged rumenic acid supplementation to prevent metastatic re-growth. nih.gov In a study using a mouse model of human breast adenocarcinoma, dietary CLA was found to inhibit the metastatic spread of cancer cells to the lungs, peripheral blood, and bone marrow. mdpi.com

The anti-angiogenic potential of CLA has also been investigated. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Dietary CLA has been shown to inhibit angiogenesis in vivo. nih.gov In a mouse model, CLA supplementation led to fewer infiltrating blood vessels in an angiogenic gel substrate. nih.gov The study also found that both the cis-9, trans-11 and trans-10, cis-12 isomers of CLA were effective in inhibiting angiogenesis in vitro in a dose-dependent manner. nih.gov This effect was associated with decreased serum levels of vascular endothelial growth factor (VEGF) and reduced levels of VEGF and its receptor Flk-1 in mammary tissue. nih.gov

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Anti-metastatic | SCID mice with human breast adenocarcinoma | Inhibited metastatic spread to lungs, peripheral blood, and bone marrow. | mdpi.com |

| Anti-angiogenic | CD2/F(1) mice (in vivo) | Decreased infiltration of blood vessels in Matrigel pellets; reduced serum VEGF and mammary VEGF and Flk-1 levels. | nih.gov |

| Anti-angiogenic | Mammary stromal cells (in vitro) | Inhibited the formation of microcapillary networks. | nih.gov |

Interaction with Cancer Stem Cell Pathways

Emerging research has begun to explore the interaction of (9Z,11E)-octadeca-9,11-dienoate and related compounds with cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and resistance to therapy. mdpi.com A derivative of (9Z,11E)-octadeca-9,11-dienoate, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), was found to suppress cell proliferation, CSC formation, and mammosphere proliferation in breast cancer stem cells. sciencedaily.com This compound also induced apoptosis in BCSCs and reduced the subpopulation of CD44high/CD24low cells, which are markers for breast CSCs. sciencedaily.com The mechanism of action was linked to the downregulation of c-myc gene expression. sciencedaily.com

While this research was conducted on a derivative, it points to the potential for (9Z,11E)-octadeca-9,11-dienoate itself to influence CSC pathways. The metabolic regulation of CSCs is a growing field of study, and it is known that these cells can have altered lipid metabolism. nih.govnorthwestern.edu

Anti-atherogenic and Lipid Metabolism Regulation

(9Z,11E)-Octadeca-9,11-dienoate has demonstrated beneficial effects on lipid metabolism and potential anti-atherogenic properties in animal models. researchgate.net In a study on hamsters fed a high-lipid diet, pure cis-9, trans-11 CLA (rumenic acid) significantly reduced plasma levels of total cholesterol, LDL cholesterol, and HDL cholesterol compared to a control group. nih.gov The most substantial effect was observed on LDL cholesterol, which was reduced by 56%. nih.gov Furthermore, rumenic acid was found to lower the concentration of the highly atherogenic small dense LDL cholesterol. nih.gov These findings suggest that rumenic acid may have a favorable impact on the lipoprotein profile. nih.gov

It is important to note that the effects of CLA on lipid metabolism can be isomer-specific. The same hamster study showed that the trans-10, cis-12 CLA isomer and a mixture of isomers only showed a non-significant tendency to decrease plasma cholesterol parameters. nih.gov

Anti-diabetic Mechanisms and Glucose Homeostasis

The role of (9Z,11E)-octadeca-9,11-dienoate in glucose homeostasis and its potential anti-diabetic effects are areas of ongoing research. Some studies suggest that altering fatty acid composition in the diet could attenuate the pro-inflammatory state in adipose tissue that contributes to obesity-induced insulin (B600854) resistance.

In a study involving individuals with adult-onset diabetes, a supplement containing a mix of rumenic acid and the trans-10, cis-12 isomer of CLA was administered. sciencedaily.com The results indicated that fasting blood glucose levels decreased significantly in the group taking the CLA supplement compared to those taking a safflower oil control. sciencedaily.com However, the study also linked the trans-10, cis-12 isomer, not rumenic acid, to reductions in body weight and levels of the hormone leptin. sciencedaily.com The broader class of conjugated linoleic acids has been associated with potential benefits in managing diabetes, though the effects can be isomer-dependent. nih.gov

Other Investigated Biological Activities

Beyond its effects on cancer, atherosclerosis, and diabetes, (9Z,11E)-octadeca-9,11-dienoate has been investigated for other biological activities, most notably its anti-inflammatory and immune-modulating properties. researchgate.netontosight.ai Rumenic acid is suggested to modulate the immune system. researchgate.net

In a study on cultured endothelial cells, the cis-9, trans-11 isomer of CLA exhibited some anti-inflammatory effects in non-stimulated cells, leading to decreased concentrations of several inflammatory mediators, including MCP-1, RANTES, IL-8, and IL-6. mdpi.com

In Vitro Experimental Models

The biological activities of (9Z,11E)-octadeca-9,11-dienoate, a prominent isomer of conjugated linoleic acid (CLA), have been the subject of numerous in vitro investigations to elucidate its cellular and molecular mechanisms. nih.gov These studies have spanned a variety of cell types, revealing a range of effects from anti-inflammatory to metabolic regulation.

In the context of inflammation, research has demonstrated isomer-specific effects. For instance, in human epithelial cells, the (9Z,11E) isomer attenuated cell growth and reduced interleukin-8 (IL-8) levels. nih.gov Studies on immune cells have shown that this CLA isomer can modulate cytokine production. In Jurkat T cells, it induced interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) levels, while in mouse dendritic cells, it led to an induction of interleukin-10 (IL-10) and its receptor. nih.gov Further anti-inflammatory properties were observed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, where a derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), inhibited nitric oxide (NO) production by suppressing inducible NO synthase and also suppressed the expression of tumor necrosis factor (TNF-α) and interleukin-1β. nih.govmdpi.com This was associated with the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation. nih.gov

Investigations using endothelial cell lines have also highlighted the anti-inflammatory potential of (9Z,11E)-octadeca-9,11-dienoate. In EA.hy926 cells, a human umbilical vein endothelial cell (HUVEC) lineage, incubation with this isomer at a low concentration (1 µM) decreased the concentration of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in atherosclerosis. mdpi.com

Beyond immunology, the compound has been studied for its effects on cellular differentiation and metabolism. In bovine intramuscular preadipocytes, treatment with a mixture of CLA isomers, including the (9Z,11E) form, was found to promote both cell proliferation and differentiation. biorxiv.org This was evidenced by an increased accumulation of lipids and the induced expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). biorxiv.org

Table 1: Summary of In Vitro Effects of (9Z,11E)-Octadeca-9,11-dienoate and its Derivatives

| Cell Line | Model System | Key Findings |

| Human epithelial cells | Inflammation | Attenuated cell growth; Reduced IL-8 levels. nih.gov |

| Jurkat T cells | Immune Response | Induced IFN-γ and IL-2 levels. nih.gov |

| Mouse dendritic cells | Immune Response | Induced IL-10 receptor and IL-10 levels. nih.gov |

| RAW 264.7 macrophage cells | Inflammation (LPS-stimulated) | Inhibited nitric oxide (NO) production; Suppressed TNF-α and IL-1β expression. nih.govmdpi.com |

| EA.hy926 endothelial cells | Inflammation | Decreased monocyte chemoattractant protein-1 (MCP-1) concentration. mdpi.com |

| Bovine intramuscular preadipocytes | Metabolism/Adipogenesis | Promoted proliferation and differentiation; Induced PPARγ and C/EBPα expression. biorxiv.org |

In Vivo Animal Models and Phenotypic Observations

The preclinical effects of (9Z,11E)-octadeca-9,11-dienoate have been evaluated in several animal models, primarily focusing on its impact on lipid metabolism, atherosclerosis, and cancer chemoprevention. These studies often compare its effects to other CLA isomers or a mixture of isomers.

In hamster models, which are frequently used for studying lipid metabolism, administration of CLA containing the (9Z,11E) isomer resulted in favorable changes to the lipid profile. Specifically, it led to a reduction in total cholesterol, low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides (TG). nih.gov Another study in hamsters specifically investigating isomer effects reported that the (9Z,11E) isomer was responsible for decreasing cholesterol levels. nih.gov

The potential anti-atherogenic properties have been explored in mouse models. In Apolipoprotein E-deficient (ApoE-/-) mice, a model prone to developing atherosclerosis, a CLA mixture rich in the (9Z,11E) isomer was shown to suppress the formation of atherosclerotic lesions. nih.gov This protective effect was linked to a decrease in the expression of pro-inflammatory genes, such as metalloproteinase-9 (MMP-9) and platelet endothelial cell adhesion molecule-1 (PECAM-1), alongside an increase in genes associated with apoptosis within the lesions. nih.gov

The chemopreventive potential of CLA isomers has also been a subject of in vivo research. In a rat model of colon cancer, a diet containing the related 9E,11E-CLA isomer demonstrated chemopreventive effects, highlighting the potential for specific CLA isomers to influence carcinogenesis. nih.gov

It is important to note that results from mouse studies on the effects of CLA on lipid profiles have sometimes been conflicting, which may be attributable to differences in the specific CLA isomer compositions and amounts used in the studies. nih.gov

Table 2: Summary of Phenotypic Observations in In Vivo Animal Models

| Animal Model | Focus Area | Key Phenotypic Observations |

| Hamster | Lipid Metabolism | Reduced total cholesterol, LDL, VLDL, and triglycerides. nih.gov |

| ApoE-/- Mouse | Atherosclerosis | Suppression of atherosclerotic lesion formation; Decreased pro-inflammatory gene expression (MMP-9, PECAM-1). nih.gov |

| Rat | Cancer Chemoprevention | A related isomer (9E,11E-CLA) showed chemopreventive effects in a colon cancer model. nih.gov |

Table of Mentioned Compounds

Research Methodologies and Analytical Approaches for 9z,11e Octadeca 9,11 Dienoate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of fatty acid isomers. For (9Z,11E)-octadeca-9,11-dienoate, both gas and liquid chromatography are employed, often coupled with mass spectrometry to provide the necessary selectivity and sensitivity for isomer-specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Gas chromatography (GC) is a fundamental technique for the quantitative analysis of (9Z,11E)-octadeca-9,11-dienoate. taylorfrancis.com For optimal separation of CLA isomers, long, highly polar capillary columns are required. taylorfrancis.com Columns such as the 100-meter CP-Sil 88™ or BPX-70™ are preferred as they can provide maximum separation of the various positional and geometrical isomers. aocs.org

Prior to GC analysis, the fatty acids are typically converted to their methyl esters (FAMEs) to increase their volatility. agriculturejournals.cz The coupling of GC with Mass Spectrometry (MS) is an invaluable tool for confirming the identity of the isomers. taylorfrancis.com The mass spectra of derivatized CLA isomers can help determine the position of the double bonds. taylorfrancis.com For instance, the analysis of 4,4-dimethyloxazoline (DMOX) derivatives or 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) adducts via GC-MS provides structural information that allows for the unambiguous identification of specific isomers. aocs.org

Table 1: GC-MS Methodological Parameters for CLA Isomer Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) is standard for volatility. DMOX and MTAD derivatives are used for structural elucidation. | aocs.org, agriculturejournals.cz |

| GC Columns | Highly polar capillary columns (e.g., 100 m CP-Sil 88™ or BPX-70™) are essential for separating geometric and positional isomers. | aocs.org |

| Carrier Gas | Helium is commonly used. | agriculturejournals.cz |

| Detection | Mass Spectrometry (MS) is used for identification and confirmation of isomer structures based on fragmentation patterns. | taylorfrancis.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary technique to GC for CLA isomer analysis. nih.gov Silver-ion HPLC (Ag+-HPLC) is particularly effective for separating CLA isomers. nih.gov This technique separates the isomers based on the geometry of their conjugated double-bond systems, effectively grouping them into cis,cis, cis,trans (or trans,cis), and trans,trans configurations. nih.gov The use of two silver ion-exchange columns can provide satisfactory precision for quantification. agriculturejournals.cz

When coupled with tandem mass spectrometry (LC-MS/MS), this method allows for both the separation and sensitive quantification of individual isomers in complex biological samples. mdpi.comnih.gov Reversed-phase HPLC can also be used as a pre-concentration step to isolate a CLA-enriched fraction from tissue samples before further analysis by other techniques. aocs.org

Table 2: HPLC-MS/MS Approaches for (9Z,11E)-Octadeca-9,11-dienoate Analysis

| Technique | Principle of Separation | Application | Reference |

|---|---|---|---|

| Silver-Ion HPLC (Ag+-HPLC) | Separates isomers based on the number, position, and configuration (cis/trans) of double bonds. | Clear separation of CLA isomers into geometrical groups (cis,trans; trans,trans; etc.). | nih.gov |

| Reversed-Phase HPLC | Separates based on hydrophobicity. | Often used for pre-concentration of CLA isomers from biological matrices. | aocs.org |

| Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for quantification and structural confirmation of eluting isomers. | Quantitative analysis in complex samples like milk and tissues. | mdpi.com, nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of (9Z,11E)-octadeca-9,11-dienoate, confirming the precise position and geometric configuration of the double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is considered one of the most comprehensive methods for analyzing commercial CLA preparations. aocs.org It allows for the identification and quantification of all positional (e.g., 7,9 through 11,13) and geometrical (cis,trans; trans,cis; cis,cis; trans,trans) isomers present in a mixture. aocs.org Proton NMR (1H-NMR) has also been used to successfully identify the cis-9,trans-11 isomer produced by microorganisms. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are also valuable for distinguishing between different CLA isomers. researchgate.net These vibrational spectroscopy techniques can differentiate isomers based on the geometry of their double bonds. researchgate.netwallonie.be For instance, specific Raman signals associated with the cis,trans conjugated C=C bonds in the (9Z,11E) isomer have been identified at 1652, 1438, and 3006 cm-1, allowing for its accurate measurement in samples like milk fat. wallonie.be

Table 3: Spectroscopic Signatures for (9Z,11E)-Octadeca-9,11-dienoate Identification

| Technique | Key Finding | Application | Reference |

|---|---|---|---|

| 13C-NMR | Provides detailed information to identify and quantify all positional and geometric isomers in a mixture. | Purity assessment and comprehensive analysis of commercial CLA products. | aocs.org |

| 1H-NMR | Identifies specific proton signals corresponding to the cis-9,trans-11 structure. | Structural confirmation of biologically produced CLA. | nih.gov |

| Raman Spectroscopy | Specific signals at 1652, 1438, and 3006 cm-1 are characteristic of the cis,trans conjugated double bonds. | Identification and quantification in food matrices like milk fat. | wallonie.be |

| FTIR Spectroscopy | Distinguishes isomers based on the shape and absorption bands related to their double-bond geometry. | Isomer differentiation. | researchgate.net |

Advanced Omics Technologies in (9Z,11E)-Octadeca-9,11-dienoate Research

The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, has enabled a systems-level understanding of the biological impacts of (9Z,11E)-octadeca-9,11-dienoate. fems-microbiology.orgnih.govjusst.org These advanced approaches provide a global view of the molecular changes that occur within cells and tissues in response to this specific CLA isomer. nih.gov

Metabolomics Profiling

Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. Research in this area aims to create a detailed profile of the metabolic changes induced by (9Z,11E)-octadeca-9,11-dienoate. For example, proteomics and metabolomics analyses have been used to explore the mechanisms regulating linoleic acid isomerase activity, the enzyme responsible for producing conjugated linoleic acid in certain bacteria. nih.gov High-throughput analysis revealed that differentially expressed proteins involved in key metabolic pathways, such as galactose and sucrose (B13894) metabolism, were linked to this activity. nih.gov

Proteomics and Transcriptomics in Response to (9Z,11E)-Octadeca-9,11-dienoate

Proteomics and transcriptomics are powerful tools for investigating how (9Z,11E)-octadeca-9,11-dienoate influences gene and protein expression.

Transcriptomics studies, using techniques like single-nucleus RNA-sequencing (snRNA-seq), have shown that CLA mixtures containing the (9Z,11E) isomer can regulate fat infiltration in skeletal muscles by altering gene expression. nih.gov Specifically, CLAs were found to promote the transformation of fast glycolytic myofibers into slow oxidative myofibers, partly by upregulating the expression of PGC1α. nih.gov In another study, transcriptome analysis revealed that a CLA mixture significantly downregulated the expression of inflammation-related genes (e.g., TNF-α, IL-6) and upregulated genes related to cell proliferation and lipid metabolism in sheep ruminal epithelial cells. frontiersin.org

Proteomics research has provided insights into the gene network of cis-9, trans-11-CLA biosynthesis in bovine mammary gland epithelial cells. mdpi.com Using tandem mass tag (TMT)-based quantitative proteomics, researchers identified 60 proteins related to the SCD1 enzyme, which is crucial for c9, t11-CLA biosynthesis. mdpi.com These proteins were primarily involved in energy metabolism pathways, indicating a link between cellular energy status and the production of this specific CLA isomer. mdpi.com

Table 4: Selected Gene and Protein Regulation by (9Z,11E)-Octadeca-9,11-dienoate (as part of CLA mixtures)

| Omics Technology | Biological System | Key Findings | Regulated Molecules (Examples) | Reference |

|---|---|---|---|---|

| Transcriptomics (snRNA-seq) | Pig Skeletal Muscle | Promotes switch from glycolytic to oxidative muscle fiber types. | Upregulation of PGC1α. | nih.gov |

| Transcriptomics (RNA-Seq) | Sheep Ruminal Epithelial Cells | Inhibits pro-inflammatory processes and promotes cell proliferation. | Downregulation of TNF-α, IL-6; Upregulation of FGF7, PLIN2. | frontiersin.org |

| Proteomics (TMT-based) | Bovine Mammary Epithelial Cells | Identified proteins involved in the SCD1-dependent biosynthesis of c9, t11-CLA. | 60 SCD1-related proteins primarily involved in energy metabolism. | mdpi.com |

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for examining the direct effects of (9Z,11E)-octadeca-9,11-dienoate at the cellular and molecular level. These systems allow researchers to study specific biological processes in a controlled environment, free from the systemic complexities of a living organism. A variety of cell lines are used to investigate the compound's impact on different physiological and pathological processes, including cancer, metabolic regulation, and inflammation.

For instance, a derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been studied for its anti-inflammatory properties using the murine macrophage cell line RAW 264.7. nih.govmdpi.com In these studies, macrophages are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response, and the ability of the compound to modulate this response is assessed by measuring inflammatory mediators. nih.govmdpi.com Key findings indicate that 13-KODE can inhibit the production of nitric oxide (NO) and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govmdpi.com Mechanistically, this is achieved by suppressing the activation of critical inflammatory signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs), as well as activating the protective Nrf2/HO-1 signaling pathway. nih.govmdpi.com

In the context of oncology, the effects of 13-KODE have been evaluated on breast cancer stem cells (BCSCs). nih.gov Research has utilized assays such as mammosphere formation, flow cytometry to analyze cell surface markers (CD44high/CD24low), and aldehyde dehydrogenase (ALDH) activity assays to assess cancer stem cell properties. nih.gov These in vitro models have demonstrated that the compound can suppress the proliferation and formation of cancer stem cells, induce apoptosis, and down-regulate key genes associated with stemness, such as c-Myc. nih.gov

The study of metabolic effects frequently involves adipocyte (fat cell) models. Cultured preadipocytes are differentiated into mature adipocytes in the presence of (9Z,11E)-octadeca-9,11-dienoate to observe its influence on adipogenesis, lipid accumulation, and insulin (B600854) sensitivity. These models are crucial for understanding how the compound might influence body composition and glucose metabolism.

| Cell Model | Area of Study | Key Mechanistic Findings | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | Inflammation | Inhibition of NO, TNF-α, and IL-1β production; Suppression of NF-κB and MAPK pathways; Activation of Nrf2/HO-1 pathway. | nih.govmdpi.com |

| Breast Cancer Stem Cells (BCSCs) | Oncology | Suppression of cell proliferation and mammosphere formation; Reduction of CD44high/CD24low and ALDH-positive subpopulations; Down-regulation of c-Myc expression. | nih.gov |

Development of Animal Models for Preclinical Investigations

Following the elucidation of molecular mechanisms in vitro, the development and use of animal models are critical for preclinical investigations. These models allow for the study of the physiological effects of (9Z,11E)-octadeca-9,11-dienoate in a complex, integrated biological system, providing insights into its potential efficacy and interactions within a whole organism.

Rodent models, particularly mice and rats, are the most commonly used for these investigations due to their genetic and physiological similarities to humans, as well as their relatively short lifecycles and ease of handling. These models are employed across various research areas, including oncology, metabolic disease, and inflammation.

In the study of inflammatory diseases, models such as LPS-induced systemic inflammation or collagen-induced arthritis in mice are utilized. These models help to determine if the anti-inflammatory effects observed in cell culture translate to a reduction in disease severity in a living animal. For example, the plantar incision pain model in rodents can be used as a preclinical tool to investigate the mechanisms underlying postoperative pain and the potential analgesic effects of compounds.

For metabolic research, genetic models of obesity and diabetes, such as the ob/ob mouse, or diet-induced obesity models are common. In these animals, the effects of dietary supplementation with (9Z,11E)-octadeca-9,11-dienoate on parameters like body weight, fat mass, glucose tolerance, and insulin sensitivity are meticulously measured.

In cancer research, xenograft models are frequently established by implanting human tumor cells into immunodeficient mice. These models are invaluable for assessing the compound's ability to inhibit tumor growth and metastasis in vivo. For instance, studies have investigated the impact of related compounds on the growth of melanoma in mice, linking effects to specific signaling pathways. nih.gov

| Animal Model Type | Research Focus | Examples of Investigated Outcomes | Reference |

|---|---|---|---|

| Rodent Models of Inflammation (e.g., Carrageenan-induced paw edema) | Inflammatory Pain | Assessment of pain hypersensitivity, edema, and inflammatory markers. | mdpi.com |

| Rodent Models of Postoperative Pain (e.g., Plantar incision) | Postoperative Pain | Evaluation of non-evoked pain behavior, mechanical and heat hyperalgesia. | mdpi.com |

| Xenograft Mouse Models (e.g., Human breast cancer cells) | Oncology | Measurement of tumor growth, metastasis, and analysis of signaling pathways (e.g., c-Myc). | nih.gov |

Synthetic Strategies and Chemical Derivatization of 9z,11e Octadeca 9,11 Dienoate

Laboratory Synthesis Methods for Stereospecific Isomers

Achieving stereospecificity is a primary challenge in the synthesis of (9Z,11E)-octadeca-9,11-dienoate, as many methods yield a mixture of various positional and geometric isomers. nih.govresearchgate.net

One of the most common methods for producing conjugated linoleic acids is the alkaline isomerization of linoleic acid or oils rich in this fatty acid, such as safflower and sunflower oil. nih.govresearchgate.net This process, however, typically results in a mixture of isomers, with the (9Z,11E) and (10E,12Z) forms often present in nearly equal proportions. researchgate.net The reaction conditions, including temperature, catalyst, and solvent, can be optimized to favor certain isomers, but complete stereospecificity is difficult to achieve. Methods involving the alkaline dehydration of ricinoleic acid also produce a complex mixture of isomers. researchgate.netgoogle.com

More targeted synthetic routes have been developed to improve the yield and specificity of the (9Z,11E) isomer. One patented method describes the synthesis of the methyl ester of (9Z,11E)-octadecadienoic acid with enhanced yield and specificity. google.com This process involves the elimination reaction of 12-bromo-9-octadecenoic acid methyl ester using the non-nucleophilic base 1,8-diazabicyclo- nih.govaocs.orgundecene-7 (DBU). The reaction is conducted at a controlled temperature of 10-40°C for a short duration of 5-10 minutes. google.com This approach is designed to overcome the lack of positional and stereospecificity seen in traditional alkaline isomerization or dehydration methods. google.com

Photochemical isomerization of linoleic acid catalyzed by iodine has also been explored, but this method tends to result in low yields of the desired (9Z,11E) isomer. google.com The separation of the desired isomer from the resulting mixture in any of these synthetic approaches requires sophisticated chromatographic techniques, such as silver ion high-performance liquid chromatography (Ag+-HPLC). researchgate.net

Preparation of Esters and Other Bioactive Derivatives

The carboxyl group of (9Z,11E)-octadeca-9,11-dienoate is a prime site for chemical modification to produce esters and other derivatives. These modifications are often performed to aid in analysis, alter physical properties, or investigate structure-activity relationships.

Esterification is a common derivatization, particularly for analytical purposes like gas chromatography (GC). Methyl esters are frequently prepared because of their volatility, which is necessary for GC analysis. aocs.org A standard laboratory procedure involves dissolving the fatty acid in a solvent like hexane (B92381) and adding a methylating agent, such as a solution of sodium or potassium hydroxide (B78521) in methanol, followed by an acidic catalyst like glacial acetic acid. aocs.org

Adduct Formation for mass spectrometry is another important derivatization technique. To precisely locate the position of the conjugated double bonds, (9Z,11E)-octadeca-9,11-dienoate can be reacted with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). aocs.org This Diels-Alder reaction occurs almost instantly, forming a stable adduct. The resulting derivative provides a clear fragmentation pattern in mass spectrometry, allowing for unambiguous structural determination. aocs.org

Beyond analytical derivatization, research has identified other bioactive derivatives . One such example is the methyl ester of 13-oxo-(9Z,11E)-octadeca-9,11-dienoate. nih.gov This compound features a keto group at the 13th carbon position in addition to the conjugated diene system and the methyl ester. The presence of this additional functional group can significantly alter the molecule's chemical properties and biological activity. Such derivatives are studied to explore the diverse physiological roles of modified conjugated fatty acids. researchgate.net

Characterization of Synthetic (9Z,11E)-Octadeca-9,11-dienoate Analogues

The characterization of synthetic (9Z,11E)-octadeca-9,11-dienoate and its analogues is essential to confirm their structure, purity, and isomeric composition. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods are fundamental for separating the complex mixtures that often result from synthesis. taylorfrancis.com

Gas Chromatography (GC): Capillary GC using long, highly polar columns (e.g., 100 m) is a primary technique for separating and quantifying different CLA isomers, usually after conversion to their methyl esters (FAMEs). researchgate.net

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique provides exceptional separation of isomers based on the number, position, and geometry of the double bonds. researchgate.netaocs.org It is particularly effective at resolving geometric (cis/trans) isomers that may co-elute in GC. researchgate.net

Spectroscopic Methods provide detailed structural information.

Mass Spectrometry (MS): When coupled with GC (GC-MS), it helps identify compounds based on their mass-to-charge ratio and fragmentation patterns. Derivatization into adducts, such as with MTAD, yields specific fragments that confirm the location of the conjugated double bonds. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for the unambiguous structural elucidation of CLA isomers. taylorfrancis.comaocs.org ¹H-NMR is particularly useful for differentiating between cis and trans configurations of the double bonds. The signals of the olefinic protons are distinct for each isomer. For the methyl ester of the (9Z,11E) isomer, the four olefinic protons give rise to four distinct peaks, allowing for clear identification. aocs.org

Below is a table of characteristic ¹H-NMR shifts for the olefinic protons of methyl 9(Z),11(E)-octadecadienoate, which helps in its specific identification.

| Proton Position | Chemical Shift (ppm) | Multiplicity |

| H9 (cis) | 5.32 | Multiplet |

| H12 | 5.69 | Multiplet |

| H10 | 5.97 | Triplet |

| H11 (trans) | 6.34 | Triplet |

| Data recorded in CDCl₃ at 300 MHz. Source: aocs.org |

This combination of advanced analytical techniques is crucial for verifying the success of synthetic strategies and for accurately characterizing novel derivatives of (9Z,11E)-octadeca-9,11-dienoate. aocs.orgnih.gov

Isomer Specific Research and Comparative Studies of 9z,11e Octadeca 9,11 Dienoate

Comparative Biological Activities of (9Z,11E)-Octadeca-9,11-dienoate with Other CLA Isomers

The biological activities of CLA isomers are remarkably distinct, with the (9Z,11E)-octadeca-9,11-dienoate and the trans-10, cis-12 (t10,c12)-CLA isomers being the most extensively studied. Research has consistently demonstrated that these two isomers can have divergent, and sometimes opposing, effects on various physiological processes.

The (9Z,11E)-octadeca-9,11-dienoate isomer is primarily associated with anti-carcinogenic and anti-inflammatory properties. nih.govcaymanchem.com Studies have shown its potential to inhibit the growth of cancer cells and reduce the expression of pro-inflammatory markers. caymanchem.com For instance, the anti-inflammatory effect of this isomer has been observed in various immune cells, including dendritic cells, peripheral blood mononuclear cells, and splenic macrophages. caymanchem.com It appears to exert these effects, in part, by reducing the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). caymanchem.com

In contrast, the t10,c12-CLA isomer is more recognized for its effects on body composition, specifically its ability to reduce body fat. nih.gov However, this isomer has also been linked to some undesirable metabolic effects. For example, in hamsters, the t10,c12-CLA isomer was found to increase low-density lipoprotein cholesterol (LDL-C) concentrations, whereas the (9Z,11E)-octadeca-9,11-dienoate isomer did not have the same effect. nih.gov

The following interactive data table summarizes some of the key comparative biological activities of (9Z,11E)-octadeca-9,11-dienoate and other CLA isomers.

| Biological Activity | (9Z,11E)-octadeca-9,11-dienoate | trans-10,cis-12-CLA | Other CLA Isomers (e.g., 9E,11E-CLA) |

| Anti-inflammatory | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). caymanchem.com | Exhibits some anti-inflammatory effects, but generally less potent than the c9,t11 isomer. nih.gov | The 9E,11E-CLA isomer has also been shown to decrease the production of proinflammatory cytokines. nih.gov |

| Anti-carcinogenic | Considered the primary isomer responsible for the anti-carcinogenic effects of CLA. nih.gov | Also exhibits anti-carcinogenic activity, but often to a lesser extent than the c9,t11 isomer. caymanchem.com | The 9E,11E-CLA isomer has shown strong apoptotic effects on colon cancer cells. nih.gov |

| Lipid Metabolism | Has been shown to have beneficial effects on lipid profiles, such as not increasing LDL-C. nih.gov | Can increase LDL-C levels and has been associated with hepatic steatosis (fatty liver) in some animal models. nih.govresearchgate.net | The 9E,11E-CLA isomer can induce SREBP target genes involved in cholesterol metabolism. nih.gov |

| Body Composition | Generally has neutral or modest effects on body fat reduction. | The primary isomer associated with a reduction in body fat mass. nih.gov | Not primarily associated with changes in body composition. |

| Insulin (B600854) Sensitivity | Some studies suggest it may have neutral or beneficial effects. | Has been linked to the development of insulin resistance in some studies. nih.gov | Effects on insulin sensitivity are less characterized. |

Isomer-Specific Metabolic Pathways and Bioavailability

The differential biological effects of CLA isomers can be partly attributed to their distinct metabolic fates and bioavailability. The body absorbs and metabolizes the (9Z,11E)-octadeca-9,11-dienoate and t10,c12-CLA isomers differently, leading to variations in their tissue distribution and biological activity.

Studies in hamsters have indicated that the digestibility coefficient is higher for (9Z,11E)-octadeca-9,11-dienoate than for the t10,c12-CLA isomer, suggesting that the former may be more readily absorbed. researchgate.net Once absorbed, CLA isomers are incorporated into tissues such as the intestinal mucosa, liver, and adipose tissue. caymanchem.com

The metabolic processing of these isomers also differs. The t10,c12-CLA isomer is reported to be more efficiently oxidized than the (9Z,11E)-octadeca-9,11-dienoate isomer due to the position of its double bonds. nih.gov This differential oxidation rate can influence the half-life and concentration of each isomer in various tissues, thereby affecting their biological impact.

Furthermore, research in Caco-2 cells, a model of the human intestinal epithelium, has shown that (9Z,11E)-octadeca-9,11-dienoate can be partially converted to other isomers, such as c9,c11-CLA or t9,t11-CLA. nih.gov This metabolic conversion adds another layer of complexity to understanding the specific effects of dietary (9Z,11E)-octadeca-9,11-dienoate.

Differential Molecular Targets and Signaling Events Among CLA Isomers

The distinct biological activities of CLA isomers are fundamentally linked to their differential interactions with molecular targets and the subsequent activation of signaling pathways. A primary mechanism through which CLA isomers exert their effects is by acting as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. nih.govnih.gov

The (9Z,11E)-octadeca-9,11-dienoate isomer is a potent activator of PPARα. researchgate.net In contrast, while the t10,c12-CLA isomer can also activate PPARα, it has been shown to have different effects on PPARγ, a key regulator of adipogenesis. nih.gov Specifically, in human preadipocytes, t10,c12-CLA decreased the expression of PPARγ, while (9Z,11E)-octadeca-9,11-dienoate increased it. nih.gov

Beyond PPARs, CLA isomers influence other signaling pathways. For instance, (9Z,11E)-octadeca-9,11-dienoate has been shown to negatively regulate inflammatory mediators through the nuclear factor-kappa B (NF-κB) pathway by inhibiting the phosphorylation of IκB. nih.gov In contrast, the t10,c12-CLA isomer has been shown to affect the mTOR signaling pathway, which is involved in cell growth and metabolism. jmb.or.kr

The following table provides a comparative overview of the molecular targets and signaling events influenced by different CLA isomers.

| Molecular Target/Signaling Pathway | (9Z,11E)-octadeca-9,11-dienoate | trans-10,cis-12-CLA | Other CLA Isomers (e.g., 9E,11E-CLA) |

| PPARα Activation | Potent activator. researchgate.net | Activates PPARα. nih.gov | The 9E,11E-CLA isomer is also an activator of PPARα. researchgate.net |

| PPARγ Regulation | Increases expression in human preadipocytes. nih.gov | Decreases expression in human preadipocytes. nih.gov | The 9E,11E-CLA isomer can act as a selective receptor modulator for PPARγ. nih.gov |

| NF-κB Signaling | Inhibits NF-κB activation, leading to anti-inflammatory effects. nih.gov | Can also modulate NF-κB, but effects may differ from the c9,t11 isomer. researchgate.net | The 9E,11E-CLA isomer has been shown to decrease the production of proinflammatory cytokines, which are often regulated by NF-κB. nih.gov |

| SREBP-1c Regulation | Downregulates hepatic SREBP-1c expression, impacting lipid synthesis. researchgate.net | Has no effect on hepatic SREBP-1c expression. researchgate.net | The 9E,11E-CLA isomer can induce SREBP target genes in human macrophages. nih.gov |

| mTOR Pathway | Less defined role. | Can activate the mTOR pathway, influencing lipogenesis. jmb.or.kr | Effects on the mTOR pathway are not well-established. |

| Akt/PKB Signaling | No effect on phosphorylation in neural progenitor cells. nih.gov | Inhibits phosphorylation in neural progenitor cells. nih.gov | Not extensively studied. |

Table of Compound Names

| Trivial Name | IUPAC Name |

| (9Z,11E)-octadeca-9,11-dienoate | sodium;(9Z,11E)-octadeca-9,11-dienoate |

| c9,t11-CLA | (9Z,11E)-octadecadienoic acid |

| t10,c12-CLA | (10E,12Z)-octadecadienoic acid |

| 9E,11E-CLA | (9E,11E)-octadecadienoic acid |

| Linoleic acid | (9Z,12Z)-octadecadienoic acid |

| TNF-α | Tumor necrosis factor-alpha |

| IL-1β | Interleukin-1 beta |

| IL-6 | Interleukin-6 |

| LDL-C | Low-density lipoprotein cholesterol |

| PPARα | Peroxisome proliferator-activated receptor alpha |

| PPARγ | Peroxisome proliferator-activated receptor gamma |

| NF-κB | Nuclear factor-kappa B |

| IκB | Inhibitor of kappa B |

| SREBP-1c | Sterol regulatory element-binding protein 1c |

| mTOR | Mammalian target of rapamycin |

| Akt/PKB | Protein kinase B |

Future Directions and Emerging Research Avenues for 9z,11e Octadeca 9,11 Dienoate

Elucidation of Novel Molecular Targets and Pathways

Future research is set to move beyond the well-documented effects of (9Z,11E)-octadeca-9,11-dienoate to identify more specific and novel molecular targets. While its role as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, is established, the complete spectrum of its interactions is still under investigation. nih.govcaymanchem.com Researchers are exploring downstream and alternative signaling cascades that contribute to its diverse physiological effects.

Key areas of future investigation include:

Inflammatory Pathways: Beyond general anti-inflammatory effects, studies are delving into specific pathways. For instance, the isomer 9E,11E-CLA has been shown to uniquely induce the endogenous anti-inflammatory molecule interleukin-1 receptor antagonist (IL-1Ra) in macrophage cells. nih.gov This suggests a highly specific mechanism for regulating inflammation that warrants further exploration. The phosphoinositide 3-kinase (PI3K) pathway has been identified as crucial for this induction. nih.gov Further research will likely focus on how (9Z,11E)-octadeca-9,11-dienoate modulates other key inflammatory regulators like NF-κB. nih.gov

Lipid Metabolism and Transport: Research indicates that conjugated linoleic acid (CLA) can reduce intestinal fatty acid uptake and chylomicron formation. rsc.org A key target in this process is the protein CD36. Future studies will likely focus on the precise mechanisms, such as the inhibition of DHHC7-mediated CD36 palmitoylation and its downstream effects on the ERK pathway, to understand how this specific isomer influences lipid absorption and transport. rsc.org

Gene Expression Regulation: The isomer-specific effects on gene expression are a significant area of interest. For example, 9E,11E-CLA has been observed to regulate gene expression differently than other isomers in macrophages by inducing sterol regulatory element-binding protein (SREBP) target genes through an SREBP-1c-dependent mechanism. nih.gov Identifying the full suite of genes regulated by the (9Z,11E) isomer will be critical to understanding its specific biological signature.